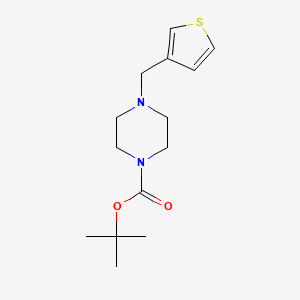

1-Boc-4-(3-Thienylmethyl)piperazine

Description

The Ubiquitous Nature and Synthetic Versatility of Piperazine-Containing Scaffolds in Modern Chemical Synthesis

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry and organic synthesis. researchgate.netthieme-connect.comresearchgate.netnih.gov Its prevalence is so significant that it is considered a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. researchgate.netnih.govrsc.org This privileged status stems from a combination of desirable physicochemical properties. The two nitrogen atoms provide a high polar surface area and the capacity for hydrogen bonding, which often leads to improved water solubility, oral bioavailability, and favorable absorption, distribution, metabolism, and excretion (ADME) characteristics in drug candidates. researchgate.net

The synthetic versatility of the piperazine scaffold is another key factor in its widespread use. researchgate.net The presence of two secondary amine groups allows for straightforward and differential functionalization at the N1 and N4 positions. This enables chemists to readily introduce a wide array of substituents, effectively creating large and diverse libraries of compounds for screening and optimization. researchgate.netresearchgate.net Common synthetic transformations involving the piperazine nucleus include N-arylation through methods like the Buchwald-Hartwig amination and N-alkylation via reactions with alkyl halides or reductive amination. mdpi.comnih.gov This synthetic tractability makes piperazine a popular linker or core structure for connecting different pharmacophoric groups, allowing for the systematic exploration of structure-activity relationships. thieme-connect.comnih.govmdpi.com Consequently, the piperazine moiety is a key component in numerous approved drugs across a wide range of therapeutic areas, including oncology, psychiatry, and infectious diseases. researchgate.netrsc.orgresearchgate.net

Strategic Importance of the Boc Protecting Group in Nitrogen Heterocycle Chemistry

In the multi-step synthesis of complex molecules, particularly those containing multiple reactive sites like piperazine, the use of protecting groups is indispensable. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines in organic synthesis. total-synthesis.comresearchgate.netresearchgate.net Its strategic importance in the chemistry of nitrogen heterocycles, including piperazine, cannot be overstated. nd.educhemicalbook.comgoogle.com

The Boc group converts a nucleophilic and basic amine into a non-basic carbamate (B1207046), rendering it unreactive towards a wide range of reaction conditions, including many nucleophiles, bases, and catalytic hydrogenation. total-synthesis.comresearchgate.net This stability allows chemists to perform reactions on other parts of the molecule without affecting the protected nitrogen atom.

A crucial feature of the Boc group is its lability under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA). total-synthesis.comresearchgate.net This ease of removal is a key aspect of its "orthogonality" to other common protecting groups. For instance, it can be selectively cleaved in the presence of groups like the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis, or the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile. total-synthesis.com This orthogonality is fundamental in complex synthetic strategies, such as solid-phase peptide synthesis and the construction of elaborate heterocyclic systems. total-synthesis.com In the context of piperazine, the use of a Boc group on one of the nitrogens, as seen in 1-Boc-piperazine, allows for the selective functionalization of the unprotected nitrogen, making it a critical intermediate for the synthesis of monosubstituted piperazine derivatives. chemicalbook.comsigmaaldrich.com

The Thiophene (B33073) Moiety as a Key Pharmacophore and Building Block in Medicinal Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, is recognized as a privileged pharmacophore in medicinal chemistry. nih.govrsc.orgbits-pilani.ac.in Its structural and electronic properties make it a valuable component in the design of new therapeutic agents. Thiophene is often considered a bioisostere of a phenyl ring, meaning it can frequently replace a benzene (B151609) ring in a drug molecule without a significant loss of biological activity, while potentially improving properties like metabolic stability or solubility. nih.gov

The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, which can enhance binding affinity. nih.govresearchgate.net Furthermore, the thiophene ring itself provides multiple sites for synthetic modification, allowing for the fine-tuning of a compound's pharmacological profile. nih.gov The significance of this moiety is underscored by its presence in numerous FDA-approved drugs with diverse therapeutic applications, including antiplatelet agents, anti-inflammatory drugs, and anticancer therapies. nih.govrsc.orgresearchgate.net

Beyond its role as a pharmacophore, thiophene and its derivatives are important building blocks in organic synthesis. acs.orgnih.govacs.org The reactivity of the thiophene ring allows for a variety of chemical transformations, enabling its incorporation into more complex molecular architectures. However, it is also noted that the metabolism of the thiophene ring can sometimes lead to reactive metabolites, a factor that medicinal chemists must consider during the drug design process. acs.orgacs.org

Contextualizing 1-Boc-4-(3-Thienylmethyl)piperazine within the Broader Landscape of Functionalized N-Heterocyclic Compounds and Their Research Utility

The compound this compound serves as a quintessential example of a functionalized N-heterocyclic building block designed for research and development. nd.edursc.orgresearchgate.netresearchgate.net It strategically combines the advantageous features of its three core components. The piperazine scaffold provides a reliable and synthetically flexible core. researchgate.netthieme-connect.comnih.gov The Boc protecting group on one nitrogen facilitates regioselective synthesis, allowing for further elaboration at the unprotected secondary amine. chemicalbook.comsigmaaldrich.com The 3-thienylmethyl group introduces a key pharmacophore, the thiophene ring, which is known to interact favorably with various biological targets. nih.govrsc.org

This specific arrangement makes this compound a valuable intermediate in the synthesis of more complex molecules, particularly for the discovery of new drug candidates. researchgate.netnd.eduacs.org Researchers can utilize this compound by first deprotecting the Boc group to reveal the secondary amine. This newly available reactive site can then be coupled with a wide variety of acids, aldehydes, or halides to generate a library of final compounds. Each of these final compounds would share the common 4-(3-thienylmethyl)piperazine core but differ in the substituent at the N1 position. This approach allows for a systematic investigation into how different chemical groups at this position influence biological activity.

The utility of such building blocks is central to modern drug discovery, enabling the efficient and modular synthesis of diverse chemical libraries for high-throughput screening. The structural features of this compound position it as a prime starting material for programs aimed at developing novel agents in various therapeutic areas where piperazine and thiophene motifs have proven to be fruitful.

Interactive Data Tables

Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₂N₂O₂S |

| CAS Number | 77278-71-8 bldpharm.com |

| Molecular Weight | 282.40 g/mol |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 43-47 °C sigmaaldrich.com |

Key Structural Components and Their Significance

| Component | Structure | Key Features & Role in Synthesis |

| Piperazine | A six-membered ring with two nitrogen atoms at positions 1 and 4. | Privileged scaffold, improves physicochemical properties, allows for dual functionalization. researchgate.netnih.govrsc.org |

| Boc Group | tert-butyloxycarbonyl | Amine protecting group, stable to base and nucleophiles, readily cleaved by acid, enables regioselective synthesis. total-synthesis.comresearchgate.net |

| Thiophene | A five-membered aromatic ring with one sulfur atom. | Key pharmacophore, bioisostere of a phenyl ring, can enhance target binding. nih.govrsc.orgbits-pilani.ac.in |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(thiophen-3-ylmethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-14(2,3)18-13(17)16-7-5-15(6-8-16)10-12-4-9-19-11-12/h4,9,11H,5-8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKGEBPNAREAKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571018 | |

| Record name | tert-Butyl 4-[(thiophen-3-yl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77278-71-8 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(3-thienylmethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77278-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[(thiophen-3-yl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 1 Boc 4 3 Thienylmethyl Piperazine and Its Advanced Precursors

Synthesis of the Core 1-Boc-Piperazine Moiety

The mono-protection of piperazine (B1678402) with a tert-butoxycarbonyl (Boc) group is a critical first step, yielding the versatile intermediate 1-Boc-piperazine. The challenge lies in achieving selective mono-substitution, as the symmetrical nature of piperazine can easily lead to the formation of the di-substituted by-product, 1,4-bis(Boc)piperazine.

Conventional Synthetic Routes to 1-Boc-Piperazine from Anhydrous Piperazine

The most direct and historically conventional method for preparing 1-Boc-piperazine involves the reaction of anhydrous piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com In this procedure, a solution of Boc₂O is added to a solution of excess piperazine. researchgate.net The use of excess piperazine helps to favor mono-acylation over di-acylation.

An alternative conventional approach improves selectivity by first reacting piperazine with an acid, such as acetic acid or formic acid, to form the piperazine salt in situ. google.comnih.gov This effectively protects one of the nitrogen atoms, allowing the subsequent acylation with Boc₂O to occur more selectively on the free nitrogen. While this modification enhances the specificity of the N-protection, it can still be hampered by the costs associated with anhydrous piperazine and the use of solvents like toluene, which may pose health risks. google.com

Innovative Approaches Utilizing Alternative Starting Materials for Enhanced Efficiency and Yield

To overcome the limitations of conventional methods, innovative synthetic strategies have been developed using more accessible and cost-effective starting materials. These approaches are designed to offer higher yields, greater purity, and more environmentally friendly process profiles, making them well-suited for larger-scale production.

Synthesis from Diethylamine (B46881): A highly efficient, multi-step synthesis has been developed starting from diethylamine. This process involves three key transformations: chlorination, Boc protection, and cyclization. chemicalbook.com

Chlorination: Diethylamine is first reacted with a chlorinating agent to produce di(2-chloroethyl)amine.

Boc Protection: This intermediate is then reacted with Boc anhydride (B1165640) under neutral conditions to generate tert-butyl bis(2-chloroethyl)carbamate.

Cyclization: The final step involves a cyclization reaction with ammonia, which displaces the chlorides to form the piperazine ring, yielding 1-Boc-piperazine.

This innovative route reports yields exceeding 93.5% and offers superior purity while avoiding hazardous solvents, representing a significant improvement in both economic and environmental viability. chemicalbook.com

Synthesis from 2-Morpholones: Another novel approach utilizes 2-morpholone as the starting material. The synthesis proceeds in two main steps:

N-Boc Formation: 2-morpholone is reacted with Boc anhydride to form N-Boc-morpholone. google.com

Ring Opening and Cyclization: The N-Boc-morpholone then undergoes a reaction with ammonia. This proceeds via a ring-opening mechanism followed by an intramolecular cyclization to furnish 1-Boc-piperazine.

This method is characterized by simple reaction steps and high product yields and purity, making it another attractive option for industrial-scale production. google.com

Optimization of Reaction Conditions for Industrial-Scale Production

For industrial applications, synthetic routes must be cost-effective, high-yielding, safe, and environmentally sustainable. The innovative methods starting from diethylamine or 2-morpholones are particularly optimized for these demands.

The synthesis from diethylamine is noted for its use of readily available raw materials and mild reaction conditions, which significantly reduces production costs. chemicalbook.comgoogle.com The high yield (>93.5%) and purity minimize the need for extensive purification, further streamlining the process for bulk manufacturing. chemicalbook.com

Similarly, the route from 2-morpholones provides a simple and efficient process with high yields. google.com Patents describing this method highlight specific optimized conditions, such as controlling the temperature and pressure during the ammonolysis step (e.g., 40°C and 0.2 MPa), to maximize the conversion to the final product. google.com The use of common solvents like methanol (B129727) or ethanol (B145695) and simple workup procedures also contributes to its industrial feasibility.

Introduction of the 3-Thienylmethyl Moiety onto the Piperazine Scaffold

Once 1-Boc-piperazine is synthesized, the final step in producing the target compound is the attachment of the 3-thienylmethyl group to the unprotected secondary amine of the piperazine ring.

N-Alkylation Strategies via Nucleophilic Substitution Reactions

The most direct and widely used method for this transformation is a nucleophilic substitution reaction, a classic N-alkylation. In this approach, the nucleophilic secondary amine of 1-Boc-piperazine attacks an electrophilic 3-thienylmethyl halide, such as 3-(bromomethyl)thiophene (B1268036) or 3-(chloromethyl)thiophene.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. Common bases include potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA). researchgate.net The choice of solvent is also critical, with polar aprotic solvents like acetonitrile (B52724) (MeCN), acetone, or dimethylformamide (DMF) being commonly employed. The reaction may be performed at room temperature or heated to reflux to increase the reaction rate. researchgate.net This method is generally clean and efficient for forming the required C(sp³)–N bond. researchgate.net

Table 1: Representative Conditions for N-Alkylation of 1-Boc-Piperazine

| Electrophile | Base | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Alkyl Halide | K₂CO₃ | Acetonitrile or Acetone | Reflux | Clean formation of mono-alkylated product. researchgate.net |

Exploration of Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Buchwald-Hartwig Amination) for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. mdpi.com This reaction typically involves the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex. It is a powerful tool for creating N-arylpiperazines, which are common motifs in pharmaceuticals. mdpi.com

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.

However, for the specific synthesis of 1-Boc-4-(3-thienylmethyl)piperazine, the required bond is between the piperazine nitrogen and a benzylic-type C(sp³)-hybridized carbon of the thienylmethyl group. The classical Buchwald-Hartwig amination is optimized for creating bonds to C(sp²)-hybridized carbons (i.e., N-arylation). While advances in palladium catalysis have led to methods for C(sp³)-N coupling, these are often more complex and substrate-dependent.

For the synthesis of the title compound, direct N-alkylation via nucleophilic substitution (as described in 2.2.1) is the more conventional, efficient, and atom-economical strategy. It avoids the need for expensive catalysts and ligands that would be required for a Pd-catalyzed C(sp³)-N coupling reaction. Therefore, while Buchwald-Hartwig amination is a critical methodology in piperazine chemistry for synthesizing N-aryl derivatives, it is not the standard or preferred route for attaching an alkyl or benzyl-type group like 3-thienylmethyl.

Table 2: General Conditions for Buchwald-Hartwig N-Arylation of 1-Boc-Piperazine

| Aryl Halide | Palladium Source | Ligand | Base | Solvent |

|---|

This table illustrates a typical setup for N-arylation, which differs fundamentally from the N-alkylation required for the target compound.

Reductive Amination Approaches for Incorporating the Thienylmethyl Fragment

The most direct and widely employed method for synthesizing this compound is the reductive amination between 1-Boc-piperazine and 3-thiophenecarboxaldehyde. This one-pot reaction is favored for its operational simplicity and the commercial availability of the starting materials. The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of the secondary amine of 1-Boc-piperazine and the aldehyde. This intermediate is then reduced in situ to the desired tertiary amine.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a preferred reducing agent for this transformation. harvard.eduorganic-chemistry.orgorganic-chemistry.org Its mild nature and selectivity for iminium ions over aldehydes or ketones prevent the reduction of the starting aldehyde and minimize side reactions. organic-chemistry.orgorganic-chemistry.org The reaction is typically performed in chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF) at ambient temperature. organic-chemistry.org While not always necessary for aldehydes, the addition of a catalytic amount of acetic acid can facilitate the initial imine formation. harvard.eduorganic-chemistry.org The reaction is generally clean and provides the product in high yield.

The general protocol involves stirring a solution of 1-Boc-piperazine and 3-thiophenecarboxaldehyde, followed by the addition of the reducing agent. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Table 1: Representative Conditions for Reductive Amination

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Catalyst (Optional) | Temperature | Reference |

| 1-Boc-piperazine | 3-Thiophenecarboxaldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane (DCE) or THF | Acetic Acid | Room Temperature | organic-chemistry.orgorganic-chemistry.org |

| Secondary Amine | Aldehyde/Ketone | Sodium triacetoxyborohydride | THF | Acetic Acid | 0 °C to Room Temp | tcichemicals.com |

Stereoselective Synthetic Approaches for Potential Chiral Analogs of this compound

The development of chiral analogs of this compound is of significant interest for exploring structure-activity relationships in drug discovery. Introducing stereocenters, typically at the C-2 or C-3 positions of the piperazine ring, requires stereoselective synthetic strategies.

A common approach involves utilizing the chiral pool, starting from readily available, enantiopure amino acids. nih.govclockss.org For instance, a chiral analog such as (R)- or (S)-1-Boc-2-methyl-4-(3-thienylmethyl)piperazine could be synthesized starting from a chiral amino acid like (S)-alanine. This multi-step synthesis builds the chiral piperazine core first, followed by the introduction of the thienylmethyl group.

One potential pathway begins with the N-protection of a chiral amino acid, followed by amide coupling and subsequent reduction to form a chiral diamine precursor. clockss.org Cyclization of this diamine, often through reaction with a dielectrophile or via an intramolecular condensation, yields the chiral piperazine ring. nih.gov Once the chiral N-Boc-piperazine analog is formed, the thienylmethyl group can be installed via the reductive amination procedure described previously. Diastereoselective methods, such as iridium-catalyzed cycloadditions of imines or manganese-mediated reductive cyclizations, also offer pathways to substituted piperazines with controlled stereochemistry. nih.govnih.govacs.org

However, it is noted that some synthetic steps, particularly reductive amination, can be prone to racemization under certain conditions, which requires careful optimization to preserve stereochemical integrity. researchgate.net

Table 2: Outline for Stereoselective Synthesis of a Chiral Analog

| Step | Description | Key Reagents | Reference |

| 1 | N-Boc Protection | (S)-Alanine, (Boc)₂O | clockss.org |

| 2 | Amide Coupling | N-Boc-(S)-alanine, Dibenzylamine, DCC | nih.gov |

| 3 | Amide & Boc Reduction | LiAlH₄ | clockss.org |

| 4 | Cyclization Precursor Formation | Chiral diamine, Ethyl glyoxalate | clockss.org |

| 5 | Piperazinone Formation & Reduction | Acid/Base catalysis, LiAlH₄ | nih.gov |

| 6 | N-Alkylation (Reductive Amination) | Chiral piperazine, 3-Thiophenecarboxaldehyde, NaBH(OAc)₃ | organic-chemistry.org |

Purification and Isolation Methodologies for High-Purity Compounds in Academic Research Settings

Achieving high purity of this compound and its precursors is critical for subsequent use and accurate biological evaluation. Standard academic research laboratory procedures involve a combination of extraction and chromatographic techniques.

Following the reductive amination, a typical work-up procedure begins with quenching the reaction, for instance, by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and decompose the excess reducing agent. tcichemicals.comclockss.org The product is then extracted from the aqueous phase into an organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297). The combined organic layers are washed with water and brine to remove inorganic impurities, dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), and filtered. clockss.org The solvent is then removed under reduced pressure to yield the crude product.

The primary method for purifying the crude material is flash column chromatography on silica (B1680970) gel. tcichemicals.com The Boc protecting group is generally stable to silica gel chromatography. obrnutafaza.hr The choice of eluent is crucial for achieving good separation. A gradient of ethyl acetate in a less polar solvent like hexane (B92381) is commonly employed. For more polar compounds or to mitigate issues with amine tailing on the acidic silica gel, a small percentage of methanol can be added to the eluent system, or an amine-treated silica gel (NH-silica) can be used. tcichemicals.com

In cases where the final product is a crystalline solid, recrystallization can be an effective final purification step to obtain material of very high purity. google.com This involves dissolving the compound in a minimal amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor.

Table 3: Common Purification Parameters

| Technique | Details | Common Solvents/Reagents | Reference |

| Work-up/Extraction | Quenching, phase separation, washing, drying. | Dichloromethane, Ethyl Acetate, sat. aq. NaHCO₃, Brine, Na₂SO₄. | tcichemicals.comclockss.org |

| Flash Chromatography | Separation based on polarity using silica gel. | Stationary Phase: Silica Gel, NH-Silica Gel. Mobile Phase: Hexane/Ethyl Acetate gradient, DCM/Methanol. | tcichemicals.commdpi.comnih.gov |

| Recrystallization | Purification of crystalline solids. | Dependent on compound solubility; often involves a polar solvent and a less polar anti-solvent. | google.com |

Advanced Chemical Transformations and Derivatization Strategies for 1 Boc 4 3 Thienylmethyl Piperazine

Selective Deprotection of the Boc Group and Subsequent Functionalization of the Piperazine (B1678402) Nitrogen

The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the piperazine nitrogen, enabling selective reactions at other positions of the molecule. Its removal is a key step in the further derivatization of the piperazine core.

Acid-Mediated Boc Removal and Formation of Free Amines

The deprotection of the Boc group in 1-Boc-4-(3-thienylmethyl)piperazine is commonly achieved under acidic conditions. This reaction cleaves the carbamate (B1207046) bond, releasing the free secondary amine, 4-(thiophen-3-ylmethyl)piperazine, as a salt. A typical procedure involves treating the Boc-protected compound with a strong acid, such as hydrochloric acid, in a suitable solvent like methanol (B129727). The reaction proceeds at temperatures ranging from 0 °C to room temperature, yielding the desired amine hydrochloride salt in high yield.

Table 1: Conditions for Acid-Mediated Boc Deprotection

| Acid | Solvent | Temperature | Outcome |

| 6N Hydrochloric Acid | Methanol | 0 °C to room temperature | High yield of 1,3,5-[Tris-piperazine]-triazine hydrochloride salt. orgsyn.org |

Introduction of Diverse Chemical Moieties at the Deprotected Nitrogen (e.g., acylation, sulfonation, further alkylation)

Once the Boc group is removed, the newly exposed secondary amine of the piperazine ring becomes a nucleophilic center, ready for a variety of functionalization reactions. These reactions allow for the introduction of diverse chemical groups, significantly expanding the chemical space accessible from the parent compound.

Acylation: The free amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base. This reaction forms an amide bond and is a common strategy for introducing a wide range of substituents. For instance, reaction with bromoacetyl bromide can introduce a reactive handle for further modifications. researchgate.net

Sulfonation: Similarly, sulfonation can be achieved by reacting the deprotected piperazine with sulfonyl chlorides. This leads to the formation of sulfonamides, which are important functional groups in many biologically active molecules.

Alkylation: Further alkylation of the deprotected nitrogen is another key transformation. This can be accomplished using various alkylating agents, such as alkyl halides or through reductive amination. mdpi.comnih.gov This process allows for the introduction of additional alkyl or substituted alkyl groups, further diversifying the molecular structure. For example, N-alkylation with alkyl chlorides or bromides is a common method for synthesizing N-alkyl piperazine derivatives. mdpi.com The reactivity can be enhanced by the addition of sodium or potassium iodide. mdpi.com

Table 2: Functionalization Reactions of the Deprotected Piperazine Nitrogen

| Reaction Type | Reagent Example | Functional Group Introduced |

| Acylation | Bromoacetyl bromide researchgate.net | -C(O)CH₂Br |

| Sulfonation | Methanesulfonyl chloride researchgate.net | -SO₂CH₃ |

| Alkylation | Alkyl halide mdpi.com | Alkyl group |

Reactivity and Functionalization of the Thiophene (B33073) Ring System

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to various functionalization reactions. These transformations provide a means to modify the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution Reactions on the Thiophene Core

The thiophene ring readily undergoes electrophilic aromatic substitution reactions, such as halogenation, nitration, and acylation. researchgate.net The reactivity of thiophene in these reactions is generally higher than that of benzene (B151609). nih.gov The position of substitution on the thiophene ring is influenced by the existing substituent and the reaction conditions. For 3-substituted thiophenes, electrophilic attack typically occurs at the C2 or C5 position, which are the most activated sites. matanginicollege.ac.in

Transition Metal-Catalyzed C-H Functionalization of the Thiophene Ring

Recent advances in organic synthesis have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to derivatization. acs.org Transition metal catalysts, particularly those based on palladium, have been instrumental in the C-H functionalization of thiophenes. acs.orgresearchgate.net These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the thiophene ring, often with high regioselectivity. For instance, palladium-catalyzed C-H arylation can be used to introduce aryl groups onto the thiophene core. researchgate.net

Halogenation and Subsequent Cross-Coupling Reactions on the Thiophene Moiety

Halogenation of the thiophene ring provides a versatile entry point for a wide range of cross-coupling reactions. Bromination or iodination can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). The resulting halothiophenes are valuable substrates for popular cross-coupling reactions such as Suzuki, Stille, and Kumada couplings. jcu.edu.aumdpi.com These reactions, catalyzed by transition metals like palladium, enable the formation of new carbon-carbon bonds, allowing for the attachment of various aryl, heteroaryl, or alkyl groups to the thiophene ring. researchgate.netjcu.edu.au For example, a 5-bromothiophene derivative can undergo a Suzuki cross-coupling reaction with various arylboronic acids to yield 5-arylthiophene derivatives. mdpi.com

Table 3: Cross-Coupling Reactions of Halogenated Thiophenes

| Cross-Coupling Reaction | Catalyst | Coupling Partner | Bond Formed |

| Suzuki jcu.edu.aumdpi.com | Palladium | Arylboronic acid mdpi.com | C-C (Aryl) |

| Stille jcu.edu.au | Palladium | Organostannane | C-C (Alkyl/Aryl) |

| Kumada jcu.edu.au | Nickel or Palladium | Grignard reagent | C-C (Alkyl/Aryl) |

Chemical Modifications of the Methylene (B1212753) Bridge Connecting Piperazine and Thiophene

The methylene bridge in this compound is a key target for chemical modification due to its position adjacent to both the thiophene ring and a piperazine nitrogen atom. This "benzylic-like" position makes it susceptible to a variety of transformations, primarily oxidative reactions and C-H functionalization.

One of the most significant modifications is the oxidation of the methylene C-H bonds to form a carbonyl group. This transformation converts the thienylmethylpiperazine moiety into a thienylcarbonylpiperazine derivative. Various oxidizing agents and catalytic systems have been employed for the benzylic oxidation of related N-arylmethyl compounds. These methods are applicable to this compound and are often chosen based on their efficiency and selectivity under mild conditions. For instance, transition metal catalysts, particularly those based on copper, iron, and ruthenium, in combination with oxidants like tert-butyl hydroperoxide (TBHP), have been shown to be effective. mdpi.com The use of ruthenium tetroxide (RuO4), generated in situ, is another powerful method for oxidizing N-benzyl groups. researchgate.net

Another important transformation is the cleavage of the C-N bond of the methylene bridge, a reaction known as N-dealkylation. In the context of drug metabolism, this is a common pathway for arylpiperazine derivatives, often catalyzed by cytochrome P450 enzymes. nih.gov Synthetically, N-dealkylation can be achieved through various chemical methods, providing a route to N-unsubstituted piperazines.

Recent advancements in photoredox catalysis have opened up new avenues for the functionalization of C-H bonds adjacent to nitrogen atoms in saturated heterocycles. nsf.gov While much of this research has focused on the piperazine ring itself, the principles can be extended to the methylene bridge, potentially allowing for the introduction of various functional groups through radical-mediated pathways.

Below is a table summarizing representative chemical modifications applicable to the methylene bridge of this compound, based on studies of analogous N-benzyl and N-arylmethylpiperazine systems.

Table 1: Representative Chemical Modifications of the Methylene Bridge

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Benzylic Oxidation | CuCl₂·2H₂O, tert-butyl hydroperoxide (TBHP), BQC | Ketone |

| Benzylic Oxidation | RuO₄ (in situ from RuCl₃/NaIO₄) | Ketone/Amide |

| Benzylic Oxidation | FeCl₃, LiBr, MeCN, Blue LED, Air | Ketone |

| N-Dealkylation | Cytochrome P450 (e.g., CYP3A4) | N-dealkylated piperazine |

Elucidation of Reaction Mechanisms and Kinetics for Key Transformations

Understanding the reaction mechanisms and kinetics of the transformations involving the methylene bridge is crucial for optimizing reaction conditions and controlling product selectivity.

The mechanism for the metal-catalyzed benzylic oxidation of N-arylmethylpiperazines is generally believed to proceed through a radical pathway. For example, in iron-catalyzed oxidations, a proposed mechanism involves the initial abstraction of a hydrogen atom from the benzylic carbon by a high-valent iron-oxo species or a related radical. mdpi.com The resulting benzylic radical can then react with an oxidant, such as a peroxide, to form a peroxide intermediate, which subsequently decomposes to the ketone product. mdpi.com The kinetics of these reactions are influenced by factors such as the nature of the metal catalyst, the oxidant, and the electronic properties of the aryl group.

In the case of RuO₄-mediated oxidation, the mechanism involves the formation of iminium cations at both the exocyclic (benzylic) and endocyclic positions. researchgate.net The regioselectivity is often only slightly in favor of one position over the other.

The mechanism of metabolic N-dealkylation, a key transformation for many arylpiperazine drugs, has been extensively studied. nih.gov It is primarily mediated by cytochrome P450 enzymes. The process begins with the hydroxylation of the carbon atom attached to the nitrogen (the methylene bridge). nih.gov This creates an unstable carbinolamine intermediate which then spontaneously decomposes, cleaving the C-N bond to yield the dealkylated piperazine and a thienyl aldehyde. The rate of this metabolic conversion can vary significantly among individuals due to genetic polymorphisms in the expression and activity of CYP enzymes like CYP3A4 and CYP2D6. nih.gov

Kinetic studies on the degradation of piperazine and its derivatives, particularly under oxidative conditions, have provided insights into the stability of the piperazine ring system. researchgate.nethw.ac.uk These studies show that degradation can be influenced by pH, temperature, and the presence of other chemical species. For instance, the oxidative degradation of piperazine is enhanced by KOH and inhibited by K₂CO₃. hw.ac.uk While not specific to this compound, this data provides a basis for understanding its stability and potential degradation pathways.

The mechanism for photoredox-catalyzed C-H functionalization adjacent to a piperazine nitrogen involves a single-electron transfer (SET) process. nsf.gov A photocatalyst, upon excitation by light, can oxidize the piperazine nitrogen to form an amino radical cation. Subsequent deprotonation of the adjacent C-H bond (on the methylene bridge) generates an α-amino radical. This radical is a key intermediate that can then couple with various radical species to form new C-C or C-heteroatom bonds. nsf.gov

Table 2: Mechanistic and Kinetic Aspects of Key Transformations

| Transformation | Key Mechanistic Steps | Kinetic Influences |

|---|---|---|

| Metal-Catalyzed Benzylic Oxidation | Hydrogen atom abstraction to form a benzylic radical; reaction with oxidant; decomposition to ketone. mdpi.com | Metal catalyst identity, oxidant concentration, temperature, electronic nature of the thiophene ring. |

| Metabolic N-Dealkylation | CYP450-mediated hydroxylation of the methylene bridge to a carbinolamine; spontaneous C-N bond cleavage. nih.gov | Expression and activity of CYP enzymes (e.g., CYP3A4, CYP2D6), substrate concentration. nih.gov |

| Photoredox C-H Functionalization | Single-electron transfer to form an amino radical cation; deprotonation to an α-amino radical; radical coupling. nsf.gov | Light intensity, photocatalyst efficiency, concentration of radical trapping agent. |

Role of 1 Boc 4 3 Thienylmethyl Piperazine As a Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Diverse Heterocyclic Systems

The utility of 1-Boc-4-(3-thienylmethyl)piperazine as a foundational element in the synthesis of more complex heterocyclic systems is a subject of considerable interest. The piperazine (B1678402) moiety is a frequently encountered scaffold in biologically active compounds. nih.govnih.gov The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization. Following the removal of the Boc group, typically under acidic conditions, the newly exposed secondary amine becomes a reactive handle for further synthetic transformations. znaturforsch.comresearchgate.net

This deprotected intermediate, 1-(3-thienylmethyl)piperazine, can be coupled with a variety of electrophilic partners to construct a wide array of new heterocyclic structures. For instance, it can undergo nucleophilic substitution reactions with halo-heterocycles to generate larger, more complex systems. A prominent example of such a transformation is in the synthesis of thienopyrimidine derivatives. nih.govnih.gov These compounds are of significant interest due to their structural similarity to purine (B94841) bases and their associated broad spectrum of biological activities. nih.gov The general synthetic strategy often involves the reaction of a 4-chloro-thienopyrimidine with an amine, a role that 1-(3-thienylmethyl)piperazine is well-suited to fill. nih.govresearchgate.net

The versatility of this building block extends to its potential use in constructing other important heterocyclic cores relevant to drug discovery. The following table illustrates some of the potential heterocyclic systems that could be synthesized from this compound after deprotection.

| Target Heterocyclic System | General Reaction Type | Potential Pharmacological Relevance |

| Thienopyrimidines | Nucleophilic Aromatic Substitution | Anti-infective, Anticancer nih.govresearchgate.net |

| Pyrazoles | Condensation Reactions | Anti-inflammatory, Antiviral researchgate.net |

| Benzoxazoles | Nucleophilic Substitution | Antipsychotic, Serotonin (B10506) Receptor Modulation nih.gov |

| Dibenzoxazepines | Nucleophilic Substitution | Antipsychotic researchgate.net |

Contribution to the Rational Design and Construction of "Drug-Like" Small Molecules

The rational design of small molecules with favorable pharmacological profiles is a cornerstone of modern drug discovery. The concept of "drug-likeness" encompasses a range of physicochemical properties that influence a molecule's absorption, distribution, metabolism, and excretion (ADME). This compound is considered a valuable building block in this context due to the inherent properties of its constituent parts. nih.gov

The piperazine ring is often referred to as a "privileged scaffold" in medicinal chemistry. nih.gov Its inclusion in a molecule can impart several desirable characteristics. The two nitrogen atoms within the piperazine ring can be protonated at physiological pH, which often enhances aqueous solubility, a critical factor for oral bioavailability. nih.gov Furthermore, the piperazine ring provides a conformationally restricted yet flexible linker between different pharmacophoric groups, allowing for the precise spatial orientation required for optimal interaction with a biological target. nih.gov

The thienyl group, a sulfur-containing aromatic heterocycle, also plays a crucial role. It is often employed as a bioisosteric replacement for a phenyl ring. This substitution can lead to improved metabolic stability and can modulate the electronic properties and binding interactions of the molecule with its target protein. The combination of the piperazine and thienyl moieties in this compound creates a building block with a favorable profile for the development of drug candidates.

| Molecular Fragment | Contribution to "Drug-Like" Properties |

| Piperazine Ring | Enhanced aqueous solubility, improved pharmacokinetic profile, conformationally restricted linker. nih.govnih.gov |

| Thienyl Group | Bioisosteric replacement for phenyl rings, potential for improved metabolic stability, modulation of electronic properties. |

| Boc-Protecting Group | Allows for regioselective synthesis, enabling controlled elaboration of the molecular structure. znaturforsch.com |

Intermediate in the Development of Targeted Pharmacologically Relevant Piperazine Derivatives

A significant application of this compound is its role as a key intermediate in the synthesis of piperazine derivatives with specific pharmacological activities. nih.gov The process typically involves the deprotection of the Boc group to unmask the secondary amine, which is then elaborated through various chemical reactions to introduce pharmacophoric elements that direct the molecule to a specific biological target.

This building block is particularly relevant for the development of agents targeting the central nervous system (CNS), such as antipsychotics and antidepressants. znaturforsch.comnih.gov Many successful drugs in this therapeutic area feature an arylpiperazine core. For example, compounds with dual activity at serotonin 5-HT1A receptors and the serotonin transporter are a focus of antidepressant research. nih.gov The synthesis of such molecules often involves the coupling of a piperazine derivative to a benzo[b]thiophene moiety, a structure closely related to the thienyl group present in this compound. nih.gov

Furthermore, the development of atypical antipsychotics often involves the synthesis of molecules that are dopamine (B1211576) D2 receptor antagonists and 5-HT1A receptor agonists. znaturforsch.comnih.gov The synthesis of these complex molecules can be streamlined by using pre-functionalized building blocks like 1-(3-thienylmethyl)piperazine (obtained after deprotection). For instance, reductive amination of this intermediate with various biarylaldehydes could yield a library of potential antipsychotic agents. znaturforsch.com The thienyl group in these derivatives can mimic the role of other aromatic systems in binding to the target receptors.

The following table presents examples of pharmacologically relevant classes of compounds where 1-(3-thienylmethyl)piperazine could serve as a key synthetic intermediate.

| Target Compound Class | Pharmacological Target | Therapeutic Area |

| Arylpiperazine Derivatives | Dopamine D2 and Serotonin 5-HT1A Receptors | Antipsychotics znaturforsch.comnih.gov |

| Benzo[b]thiophene-piperazine Hybrids | Serotonin 5-HT1A Receptors and Serotonin Transporter | Antidepressants nih.gov |

| Thiazolidinone-piperazine Conjugates | Dopamine Receptors | Antipsychotics nih.gov |

| Naphthalimide-piperazine Derivatives | Multiple Kinases, DNA Intercalation | Anticancer nih.gov |

Medicinal Chemistry Perspectives on 1 Boc 4 3 Thienylmethyl Piperazine Scaffolds

The Piperazine (B1678402) Scaffold as a Privileged Structure in Drug Discovery and Development

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its frequent appearance in the molecular structures of numerous approved drugs across a wide array of therapeutic areas. nih.govwisdomlib.orgresearchgate.net Its prevalence is not coincidental but is rooted in a combination of favorable physicochemical and structural properties that make it a valuable building block for drug design. researchgate.nettandfonline.com

The utility of the piperazine moiety is demonstrated by its presence in drugs for various conditions, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, and antiviral therapies. wisdomlib.orgtandfonline.comnih.gov The two nitrogen atoms within the piperazine ring provide a large polar surface area and can act as hydrogen bond acceptors, which can enhance interactions with biological targets. bohrium.comresearchgate.net These nitrogen atoms, with their suitable pKa values, also contribute to the aqueous solubility of drug candidates, a critical factor for bioavailability. nih.gov

Furthermore, the piperazine ring offers a versatile and synthetically accessible scaffold. researchgate.netthieme-connect.com The nitrogen atoms can be readily functionalized, allowing for the introduction of various substituents to modulate a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. nih.govtandfonline.com This adaptability enables medicinal chemists to fine-tune molecules to achieve desired therapeutic effects while minimizing off-target activities. nih.gov The structural rigidity of the piperazine ring, combined with the potential for conformational flexibility, also plays a crucial role in its ability to present appended pharmacophores in an optimal orientation for binding to target macromolecules. tandfonline.combohrium.com

Design Rationales for Incorporating the 1-Boc-4-(3-Thienylmethyl)piperazine Moiety in Bioactive Compounds

The selection of the this compound moiety in the design of bioactive compounds is a deliberate strategy that leverages the distinct properties of each of its components: the piperazine core, the thienylmethyl group, and the tert-butyloxycarbonyl (Boc) protecting group.

The physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, are critical determinants of its "drugability"—its potential to be developed into an effective drug. The this compound scaffold is designed to favorably influence these properties.

Piperazine Core: The piperazine ring itself is known to improve the pharmacokinetic properties of drug candidates. tandfonline.com Its two nitrogen atoms can be protonated at physiological pH, which generally increases aqueous solubility. nih.gov This is a crucial attribute, as poor solubility can hinder absorption and bioavailability. The piperazine moiety can also serve as a versatile linker to connect different pharmacophoric elements within a single molecule. tandfonline.com

tert-Butyloxycarbonyl (Boc) Group: The Boc group is a widely used protecting group in organic synthesis, but its role in medicinal chemistry can extend beyond this function. chemicalbook.comnih.gov By temporarily masking one of the reactive nitrogen atoms of the piperazine ring, it allows for selective functionalization of the other nitrogen. google.com From a drugability perspective, the lipophilic nature of the Boc group can enhance a molecule's ability to cross biological membranes. However, it's often designed to be cleaved in vivo to reveal the free amine, which may be crucial for activity. The introduction and subsequent removal of the Boc group is a common strategy to balance properties like solubility and permeability.

The ability of a molecule to adopt different spatial arrangements, known as conformational flexibility, is a key factor in its interaction with biological targets. The this compound scaffold possesses a degree of controlled flexibility that can be advantageous for drug-target binding.

This conformational adaptability can be more important for inhibitory activity than is often assumed. nih.gov By exploring different conformations, the ligand can maximize its favorable interactions with the amino acid residues of the target, leading to higher binding affinity and potency. Molecular modeling studies, including docking and molecular dynamics simulations, are often employed to understand the preferred binding modes and the role of conformational flexibility in the activity of piperazine-containing compounds. nih.govacs.org

Structure-Activity Relationship (SAR) Studies of Derivatives Incorporating the Thienylmethyl-Piperazine Motif

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govyoutube.com For derivatives incorporating the thienylmethyl-piperazine motif, SAR studies provide crucial insights for optimizing lead compounds into potent and selective drug candidates.

Systematic modifications to the structure of thienylmethyl-piperazine derivatives allow researchers to probe the chemical space around the scaffold and identify key features for biological activity.

Positional Isomerism of the Thiophene (B33073) Ring: The point of attachment of the methylpiperazine moiety to the thiophene ring (e.g., 2-thienylmethyl vs. 3-thienylmethyl) can have a significant impact on activity. This is because the different positions on the thiophene ring have distinct electronic environments and offer different vectors for substitution, which can alter the way the molecule interacts with its target.

Substituents on the Thiophene Ring: The introduction of various substituents (e.g., halogens, alkyl groups, alkoxy groups) at different positions on the thiophene ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. For example, in a series of benzhydrylpiperazine derivatives, a 4-chloro substitution on a terminal phenyl ring resulted in a compound with promising dual inhibitory activity against COX-2 and 5-LOX. rsc.org Similar principles apply to the thienyl ring, where such modifications can lead to enhanced potency and selectivity.

Substituents on the Piperazine Ring: Modifications at the N-1 and N-4 positions of the piperazine ring are a common strategy to alter the pharmacological properties of the resulting compounds. nih.gov In the case of this compound, the Boc group at N-1 is a placeholder for other functionalities. Replacing the Boc group with a variety of alkyl, aryl, or acyl groups can dramatically influence the compound's interaction with its biological target. SAR studies on phenothiazine (B1677639) derivatives revealed that specific substitutions on the piperazine ring were crucial for their activity as ferroptosis inhibitors. nih.gov

Bioisosteric replacement is a powerful strategy in drug design where one functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters. drughunter.comcambridgemedchemconsulting.comnih.gov

Thiophene Ring Replacements: The thiophene ring is itself often used as a bioisostere for phenyl, pyridyl, or furan (B31954) rings. researchgate.netnih.gov Conversely, in SAR studies of thienylmethyl-piperazine derivatives, the thiophene ring can be replaced by these other aromatic or heteroaromatic systems to probe the importance of the sulfur atom and the specific electronic nature of the thiophene ring for biological activity. rsc.orgacs.org Studies comparing thiophene-containing compounds to their benzene (B151609) analogues have shown that such replacements are often well-tolerated and can sometimes lead to increased affinity for the target. nih.gov For instance, replacing a benzene ring with a thiophene ring in certain spirocyclic ligands resulted in highly potent sigma-1 receptor ligands. acs.org

Computational Approaches in the Design and Optimization of this compound Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to accelerate the identification and optimization of lead compounds. For scaffolds like this compound, these in silico techniques provide a rational framework for designing derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. By simulating molecular interactions and predicting biological activity, computational approaches significantly reduce the time and resources required for experimental screening. These methods range from evaluating ligand-protein binding and building predictive activity models to designing vast virtual libraries for high-throughput screening.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For derivatives of the this compound scaffold, docking studies are instrumental in elucidating the structural basis of their biological activity. The process involves placing a 3D model of the ligand into the binding site of a protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or through homology modeling.

In the context of piperazine-containing compounds, docking has been successfully applied to understand interactions with various therapeutic targets. For instance, studies on piperazine derivatives as agents for Alzheimer's disease have used docking to analyze binding at the catalytic and peripheral anionic sites of acetylcholinesterase (AChE). nih.govnih.gov Similarly, docking has been employed to investigate the binding of piperazine-based ligands to sigma receptors, revealing crucial interactions with specific amino acid residues. nih.govnih.gov

A typical docking study for a this compound derivative would involve:

Preparation of the Ligand and Receptor: Generating a low-energy 3D conformation of the ligand and preparing the protein structure by adding hydrogen atoms and assigning charges.

Defining the Binding Site: Identifying the active site or pocket where the ligand is expected to bind.

Docking Simulation: Using a scoring function to evaluate numerous possible binding poses and rank them based on their predicted binding affinity.

Analysis of Interactions: Visualizing the top-ranked poses to identify key interactions such as hydrogen bonds (e.g., with the piperazine nitrogens or the Boc-carbonyl group), hydrophobic interactions (with the tert-butyl and thienyl groups), and π-π stacking (involving the thiophene ring).

These insights allow medicinal chemists to rationally design modifications to the scaffold—for example, by adding substituents to the thiophene ring or replacing the Boc protecting group—to enhance binding affinity and selectivity.

Table 1: Potential Protein Targets and Key Interactions for Piperazine Scaffolds

| Target Protein | Therapeutic Area | Potential Key Interactions | References |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Hydrogen bonds, π-π stacking with aromatic residues in the active and peripheral sites. | nih.govnih.gov |

| Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Similar to AChE, with potential for broader hydrophobic interactions. | nih.gov |

| Sigma-1 Receptor (S1R) | Neurological Disorders, Cancer | Hydrophobic interactions, electrostatic interactions with the protonated piperazine nitrogen. | nih.govnih.gov |

| STAT3 N-terminal Domain | Cancer, Immunology | Interactions within shallow binding pockets, often targeting mobile regions of the protein. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are ligand-based design methods that are particularly useful when the 3D structure of the target protein is unknown. nih.gov These approaches aim to build a mathematical or chemical model that correlates the structural features of a series of compounds with their biological activity.

Quantitative Structure-Activity Relationship (QSAR) A QSAR study on this compound derivatives would involve synthesizing a series of analogs and measuring their biological activity. A mathematical model is then generated to relate this activity to calculated molecular descriptors. nih.gov

The key steps are:

Data Set Generation: Creating a training set of molecules with known activities.

Descriptor Calculation: Computing various descriptors for each molecule, which can be topological, geometrical, electronic, or thermodynamic. nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create an equation linking the descriptors to activity. nih.gov

Model Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external test sets. nih.gov

A successful QSAR model can predict the activity of new, unsynthesized derivatives, guiding chemists to prioritize the most promising candidates. For example, a model might reveal that increasing the partial negative surface area or decreasing the molecular shadow is correlated with higher inhibitory activity. nih.gov

Pharmacophore Modeling A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. youtube.com For the this compound scaffold, a pharmacophore model would identify the spatial arrangement of key chemical functionalities.

These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) regions

Aromatic Rings (AR)

Positive/Negative Ionizable centers

A pharmacophore model can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-protein complex (structure-based). nih.govfrontiersin.org Once developed and validated, this model serves as a 3D query to screen large compound libraries to find novel, structurally diverse molecules that match the pharmacophoric features and are therefore likely to be active. nih.gov This makes it a powerful tool for scaffold hopping. nih.gov

Table 2: Hypothetical Pharmacophore Features of the this compound Scaffold

| Feature Type | Potential Structural Origin |

|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the Boc group; Nitrogen atom at position 1 of the piperazine ring. |

| Hydrophobic (HY) | tert-butyl group of the Boc moiety; Thienyl ring. |

| Aromatic (AR) | Thiophene ring. |

| Positive Ionizable (PI) | The nitrogen atom at position 4 (if the Boc group were removed and the nitrogen protonated). |

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of ligand binding, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the system. The this compound scaffold possesses significant conformational flexibility, primarily due to the piperazine ring (which can adopt chair, boat, or twist-boat conformations) and the rotatable bond connecting the thienyl and methylene (B1212753) groups.

Conformational Analysis is performed to identify the low-energy, biologically relevant conformations of the molecule. Understanding the preferred shape of the ligand in solution is crucial for accurate docking and pharmacophore modeling.

Molecular Dynamics (MD) Simulations take this a step further by simulating the movements of every atom in the ligand-protein complex over time. nih.gov An MD simulation can:

Assess the stability of the binding pose predicted by docking.

Reveal how the ligand and protein adapt to each other upon binding.

Identify key amino acid residues that form stable and persistent interactions with the ligand. nih.gov

Calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity than docking scores alone.

For instance, MD simulations of piperazine derivatives bound to AChE have been used to confirm that the ligand maintains stable interactions within both the catalytic and peripheral sites of the enzyme throughout the simulation. nih.gov

Advanced Structural Characterization and Spectroscopic Investigations of 1 Boc 4 3 Thienylmethyl Piperazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural elucidation of organic molecules like 1-Boc-4-(3-thienylmethyl)piperazine. slideshare.net By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the electronic environment of each nucleus can be determined.

For the parent compound, 1-Boc-piperazine, the ¹H NMR spectrum in CDCl₃ typically shows signals for the Boc-protons and the piperazine (B1678402) ring protons. spectrabase.com The introduction of the 3-thienylmethyl group at the N4 position of the piperazine ring in this compound leads to a more complex spectrum. The characteristic signals of the thiophene (B33073) ring protons appear in the aromatic region, and their coupling patterns provide information about the substitution pattern. The methylene (B1212753) protons of the thienylmethyl group and the piperazine ring protons will also exhibit distinct chemical shifts and couplings, allowing for their unambiguous assignment.

Furthermore, temperature-dependent NMR studies can provide insights into the conformational behavior of these molecules. nih.gov The piperazine ring can exist in different chair or boat conformations, and the bulky Boc group can influence the rate of ring inversion. nih.govnih.gov The rotation around the carbamate (B1207046) C-N bond can also be restricted, leading to the observation of distinct rotamers at lower temperatures. researchgate.net By analyzing the coalescence of signals as the temperature is increased, the energy barriers for these conformational changes can be calculated. nih.gov

Table 1: Representative ¹H NMR Data for 1-Boc-piperazine

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| Boc (t-butyl) | 1.46 | singlet |

| Piperazine (CH₂) | 3.44 | triplet |

| Piperazine (CH₂) | 2.85 | triplet |

| Solvent: CDCl₃. Data is representative and may vary based on experimental conditions. spectrabase.comchemicalbook.com |

Table 2: Representative ¹³C NMR Data for 1-Boc-piperazine

| Carbon Atom | Chemical Shift (ppm) |

| Boc (quaternary C) | 79.9 |

| Boc (CH₃) | 28.6 |

| Piperazine (C-N-Boc) | 45.9 |

| Piperazine (C-N-H) | Not specified |

| Solvent: CDCl₃. Data is representative and may vary based on experimental conditions. rsc.org |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis

Mass spectrometry (MS) is an indispensable tool for determining the accurate mass of this compound and for elucidating its structure through fragmentation analysis. slideshare.netnih.gov High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental composition.

Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions for MS analysis. Under ESI conditions, piperazine derivatives typically form protonated molecules [M+H]⁺. xml-journal.netpreprints.org Collision-induced dissociation (CID) of the precursor ion in tandem mass spectrometry (MS/MS) experiments reveals characteristic fragmentation patterns. xml-journal.net

For this compound, the fragmentation is expected to involve the cleavage of the Boc group, the piperazine ring, and the bond connecting the thienylmethyl substituent. The loss of the Boc group (as isobutylene (B52900) or tert-butanol) is a common fragmentation pathway for Boc-protected amines. The piperazine ring can undergo cleavage to produce characteristic fragment ions. xml-journal.netresearchgate.net The fragmentation of the thienylmethyl group can also provide structural information. Analysis of these fragmentation patterns helps to confirm the proposed structure and can be used to identify related compounds in complex mixtures. xml-journal.net

Table 3: Expected Fragmentation Patterns for this compound in MS/MS

| Precursor Ion [M+H]⁺ | Fragmentation Pathway | Expected Fragment Ion (m/z) |

| C₁₄H₂₂N₂O₂S + H⁺ | Loss of isobutylene | [M+H - 56]⁺ |

| C₁₄H₂₂N₂O₂S + H⁺ | Loss of tert-butoxycarbonyl group | [M+H - 101]⁺ |

| C₁₄H₂₂N₂O₂S + H⁺ | Cleavage of the piperazine ring | Varies |

| C₁₄H₂₂N₂O₂S + H⁺ | Loss of the thienylmethyl group | [M+H - 97]⁺ |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state. nih.gov By analyzing the diffraction pattern of a single crystal, the precise atomic coordinates, bond lengths, bond angles, and torsion angles can be determined. mdpi.com

This technique reveals the preferred conformation of the molecule in the crystalline state. For piperazine derivatives, the piperazine ring typically adopts a chair conformation. nih.gov The orientation of the Boc group and the 3-thienylmethyl substituent relative to the piperazine ring can be precisely determined.

Furthermore, X-ray crystallography provides valuable insights into the intermolecular interactions that govern the crystal packing. nih.gov These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking interactions involving the thiophene rings. Understanding these interactions is crucial for comprehending the solid-state properties of the compound. For instance, in related piperazine structures, weak C-H···O and C-H···π interactions have been observed to play a significant role in the crystal packing. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Preferences

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the conformational preferences of this compound. spectrabase.comnih.gov These techniques measure the vibrational frequencies of the molecule, which are characteristic of specific bonds and functional groups. nih.gov

The FTIR and Raman spectra of this compound are expected to show characteristic bands for the C-H, C-N, C=O (from the Boc group), and C-S (from the thiophene ring) stretching and bending vibrations. The N-H stretching vibration of the piperazine ring (if not fully substituted) and the aromatic C-H stretching of the thiophene ring will also be present.

The positions and intensities of these bands can provide information about the molecular environment and conformational state. researchgate.net For instance, the frequency of the C=O stretching vibration can be sensitive to hydrogen bonding interactions. By comparing the experimental spectra with theoretical calculations based on density functional theory (DFT), a detailed assignment of the vibrational modes can be achieved, further confirming the molecular structure and providing insights into its conformational landscape. researchgate.netresearchgate.net

Table 4: General Wavenumber Ranges for Key Functional Groups in Vibrational Spectroscopy

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |

| N-H (piperazine) | Stretching | 3200-3400 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C-H (aromatic, thiophene) | Stretching | 3000-3100 |

| C=O (Boc) | Stretching | 1680-1720 |

| C-N (piperazine) | Stretching | 1020-1250 |

| C-S (thiophene) | Stretching | 600-800 |

Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Assignment in Enantiopure Derivatives

For chiral derivatives of this compound, chiroptical methods such as circular dichroism (CD) and vibrational circular dichroism (VCD) are essential for determining their absolute stereochemistry. nih.gov These techniques measure the differential absorption of left and right circularly polarized light, which is a unique property of chiral molecules. nih.gov

If a stereocenter is introduced into the molecule, for example, by substitution on the piperazine or thienylmethyl group, enantiomers will be formed. CD spectroscopy, particularly electronic circular dichroism (ECD), can be used to distinguish between these enantiomers. nih.gov The ECD spectrum provides information about the spatial arrangement of chromophores within the molecule.

By comparing the experimentally measured CD or VCD spectra with those predicted by quantum chemical calculations for different stereoisomers, the absolute configuration of an enantiopure derivative can be unambiguously assigned. nih.govmdpi.com This is particularly important as the biological activity of chiral molecules is often highly dependent on their stereochemistry. nih.gov

Future Research Directions and Translational Impact of 1 Boc 4 3 Thienylmethyl Piperazine Research

Development of Novel and Sustainable Synthetic Methodologies for Functionalized Piperazines

The synthesis of functionalized piperazines, including 1-Boc-4-(3-thienylmethyl)piperazine, is a cornerstone of their application in various scientific fields. Traditional methods often involve lengthy processes and may not be environmentally friendly. mdpi.com However, recent advancements are paving the way for more sustainable and efficient synthetic routes.

A significant area of development is the C-H functionalization of the piperazine (B1678402) ring. mdpi.comresearchgate.net This approach allows for the direct introduction of substituents onto the carbon framework of the piperazine core, offering a more atom-economical and efficient alternative to traditional multi-step syntheses. mdpi.com Photoredox catalysis has emerged as a powerful tool in this regard, enabling the C-H functionalization of piperazines under mild conditions. mdpi.comacs.org Both transition metal-based catalysts, such as iridium and ruthenium complexes, and organic photoredox catalysts are being explored to promote these transformations. researchgate.netacs.org The use of organic catalysts is particularly attractive from a sustainability perspective, as it avoids the use of potentially toxic and costly heavy metals. mdpi.com

Furthermore, innovative methods are being developed to improve the synthesis of the core 1-Boc-piperazine intermediate itself. chemicalbook.comgoogle.com One novel approach starts from diethanolamine (B148213) and proceeds through chlorination, Boc protection, and aminolysis cyclization, offering high yields and purity while using readily available materials and mild reaction conditions. google.com Another sustainable strategy utilizes concentrated solar radiation (CSR) as a renewable energy source for the reductive amination of aldehydes to produce 1,4-disubstituted piperazines, resulting in faster reactions and higher yields. researchgate.net These advancements in synthetic methodology are crucial for the cost-effective and environmentally conscious production of this compound and its analogs for research and potential commercial applications.

Integration with Automated Synthesis and High-Throughput Experimentation in Drug Discovery

The integration of automated synthesis and high-throughput screening (HTS) has revolutionized the drug discovery process, and the piperazine scaffold is well-suited for these modern approaches. The chemical reactivity and versatility of piperazine derivatives, including this compound, make them ideal for the creation of large and diverse compound libraries. tandfonline.com

Automated synthesis platforms can rapidly generate a multitude of piperazine analogs by systematically varying the substituents on the piperazine ring. This allows for the efficient exploration of the chemical space around the this compound core. These libraries can then be subjected to HTS assays to identify compounds with desired biological activities against a wide range of therapeutic targets. nih.govnih.gov For instance, HTS of compound libraries has been successfully employed to identify novel inhibitors of influenza A virus and potential drug repurposing candidates for Chagas disease. nih.govnih.gov

The data generated from HTS can be used to establish structure-activity relationships (SAR), guiding the further optimization of lead compounds. nih.gov This iterative cycle of automated synthesis, HTS, and SAR analysis significantly accelerates the timeline for identifying and developing new drug candidates based on the this compound scaffold. The screening of a pyrrolidine (B122466) bis-piperazine library, for example, led to the identification of potent inhibitors for prohormone convertase 2. researchgate.net

Exploration of New Therapeutic Areas and Biological Targets for Derivatives

Derivatives of this compound hold immense potential for the treatment of a wide array of diseases, owing to the privileged nature of the piperazine scaffold in medicinal chemistry. researchgate.nettandfonline.comnih.gov The piperazine ring is a common feature in numerous approved drugs, and its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antiviral, antidepressant, and anxiolytic properties. researchgate.netnih.gov

Researchers are actively exploring new therapeutic applications for thienylpiperazine derivatives. For example, piperazine-based compounds are being investigated as inhibitors of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a key regulator of cell growth and a promising target for cancer therapy. mdpi.com Other studies have focused on developing piperazine derivatives as inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1), another important target in cancer treatment. nih.govacs.org

Furthermore, the versatility of the piperazine scaffold allows for its incorporation into molecules targeting a diverse set of biological pathways. Thiazolylhydrazine-piperazine derivatives have been synthesized and evaluated as selective inhibitors of monoamine oxidase-A (MAO-A), a target for neurological disorders. mdpi.com Piperazine derivatives have also been explored as potential treatments for trypanosomiasis and as modulators of sigma receptors, which are implicated in various central nervous system disorders. nih.govnih.gov The ability to readily modify the structure of this compound allows for the fine-tuning of its biological activity and the exploration of its potential in these and other emerging therapeutic areas.

Advancements in Computational Tools for Scaffold-Based Drug Design and Optimization